Ro 22-0654
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Overview
Description
Ro 22-0654 is an organic compound with the molecular formula C8H11NO2S and a molecular weight of 185.24 g/mol . It is also known by its alternative name, this compound . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and is characterized by the presence of an amino group, an ethyl group, and a methyl ester group attached to the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ro 22-0654 typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of Substituents: The amino group, ethyl group, and methyl ester group are introduced through substitution reactions.
Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ro 22-0654 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Halides, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted thiophenes
Scientific Research Applications
Ro 22-0654 has various applications in scientific research:
Mechanism of Action
Ro 22-0654 exerts its effects by inhibiting lipid synthesis. It targets enzymes involved in the fatty acid synthesis pathway, thereby reducing the production of fatty acids in the liver . This mechanism is beneficial in the treatment of obesity and related metabolic disorders .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Methyl 4-amino-5-cyano-6-(3-cyano-3-methoxycarbonyl-prop-2-enylidene)-1-propyl-pyridine-3-carboxylate: Contains additional cyano and pyridine groups.
Uniqueness
Ro 22-0654 is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its ability to inhibit lipid synthesis makes it a valuable compound in metabolic disease research .
Properties
CAS No. |
81741-99-3 |
---|---|
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
methyl 4-amino-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C8H11NO2S/c1-3-6-7(9)5(4-12-6)8(10)11-2/h4H,3,9H2,1-2H3 |
InChI Key |
DFTUDTYQWOYUKT-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CS1)C(=O)OC)N |
Canonical SMILES |
CCC1=C(C(=CS1)C(=O)OC)N |
Appearance |
Solid powder |
81741-99-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester methyl 4-amino-5-ethyl-3-thiophenecarboxylate Ro 22-0654 Ro-22-0654 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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